molecular formula C19H20BrN3OS B2357415 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 341943-31-5

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2357415
CAS RN: 341943-31-5
M. Wt: 418.35
InChI Key: XXWBSDFQTJTSSU-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide, also known as BTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Noncovalent Interactions in Adamantane-Thiadiazole Hybrids

A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrids, including a compound similar to N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide, found that these compounds exhibit significant noncovalent interactions. These interactions are crucial for stabilizing the crystal structures of these derivatives, with the N–H⋯N hydrogen bond being the strongest among other noncovalent interactions observed (El-Emam et al., 2020).

Anti-Tuberculosis Activity

S. Anusha et al. (2015) reported on the synthesis of adamantyl-imidazolo-thiadiazoles with significant anti-tuberculosis activity. The study highlights the potential of these compounds, closely related to this compound, in inhibiting the growth of M. tuberculosis, pointing to their potential use in TB treatment (Anusha et al., 2015).

Inhibition of 5-HT2 Receptors

Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides, including compounds structurally related to this compound, which exhibited potency as selective 5-HT2 receptor antagonists. This suggests potential applications in neurological or psychiatric disorders (Fujio et al., 2000).

Antimicrobial and Anti-inflammatory Activities

Kadi et al. (2007) reported on the synthesis of various 1-adamantanecarboxamide derivatives, including structures similar to this compound, showing notable antimicrobial and anti-inflammatory activities. This indicates potential applications in treating infections and inflammation (Kadi et al., 2007).

Antiviral Activity Against Influenza

A study by Göktaş et al. (2012) on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with an adamantyl moiety showed potent antiviral activity against influenza viruses. This suggests the potential of similar adamantane-1,3,4-thiadiazole compounds in antiviral therapies (Göktaş et al., 2012).

Carbonic Anhydrase Inhibition

Research by Avvaru et al. (2010) on 1,3,4-thiadiazole-sulfonamides, related to this compound, revealed their role as carbonic anhydrase inhibitors. This property is crucial for various therapeutic applications, including diuretics, antiglaucoma agents, and in managing certain neurological disorders (Avvaru et al., 2010).

Anti-Proliferative Activity in Cancer Research

A study by Wassel et al. (2021) on 1,3,4-thiadiazolo-adamantane derivatives, closely related to this compound, demonstrated significant anti-proliferative activity against cancer cell lines. This indicates the potential of these compounds in developing new cancer therapies (Wassel et al., 2021).

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c20-15-3-1-14(2-4-15)16-22-23-18(25-16)21-17(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWBSDFQTJTSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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